molecular formula C16H13N3OS2 B11263965 2-(methylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

2-(methylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B11263965
M. Wt: 327.4 g/mol
InChI Key: OTRMOYIYUIZSTR-UHFFFAOYSA-N
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Description

2-(METHYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a methylsulfanyl group and a thiazolyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical.

    Substitution: Halogenating agents, acids, or bases are used depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.

Scientific Research Applications

2-(METHYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(METHYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(METHYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H13N3OS2/c1-21-14-7-3-2-6-12(14)15(20)19-16-18-13(10-22-16)11-5-4-8-17-9-11/h2-10H,1H3,(H,18,19,20)

InChI Key

OTRMOYIYUIZSTR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CN=CC=C3

Origin of Product

United States

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